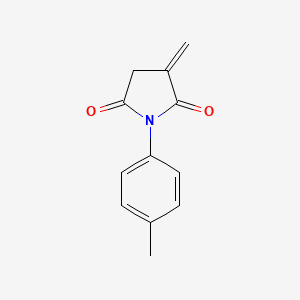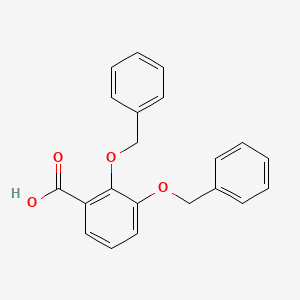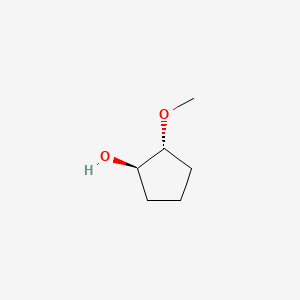
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone
概要
説明
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone typically involves the following steps:
Formation of 3,4-Dihydroquinoline: The initial step involves the synthesis of 3,4-dihydroquinoline through the reduction of quinoline using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.
N-Alkylation: The 3,4-dihydroquinoline is then subjected to N-alkylation using an appropriate alkylating agent, such as 3-nitrobenzyl bromide, in the presence of a base like potassium carbonate.
Acylation: The final step involves the acylation of the N-alkylated product with ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxide derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Amine or thiol nucleophiles, base (e.g., sodium hydroxide), solvent (e.g., ethanol or methanol).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
科学的研究の応用
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications:
作用機序
The mechanism of action of 2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in disease progression or cellular functions.
類似化合物との比較
Similar Compounds
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(4-nitrophenyl)ethanone: Similar structure with a nitro group at the 4-position of the phenyl ring.
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(2-nitrophenyl)ethanone: Similar structure with a nitro group at the 2-position of the phenyl ring.
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-chlorophenyl)ethanone: Similar structure with a chloro group instead of a nitro group.
Uniqueness
2-(3,4-Dihydroquinolin-1(2H)-yl)-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to its analogs.
特性
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-17(14-6-3-8-15(11-14)19(21)22)12-18-10-4-7-13-5-1-2-9-16(13)18/h1-3,5-6,8-9,11H,4,7,10,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRCJHRJALWQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40323023 | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7477-81-8 | |
| Record name | NSC402818 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-1-(3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40323023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


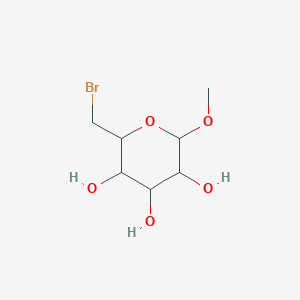
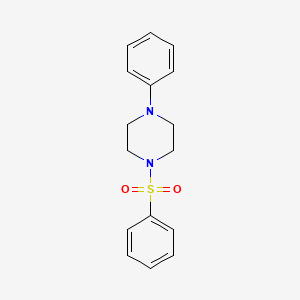
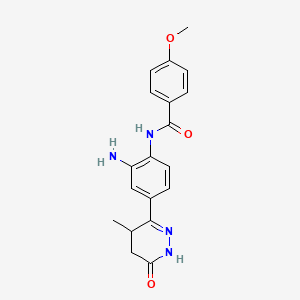
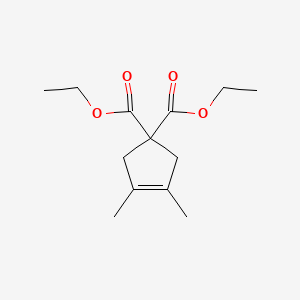
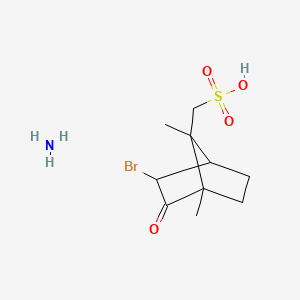
![Benzene, [[(1,1-dimethylethyl)thio]methyl]-](/img/structure/B3056784.png)
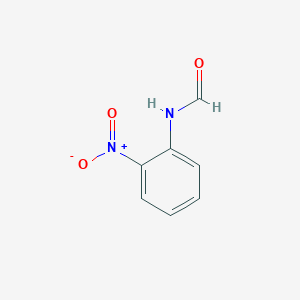
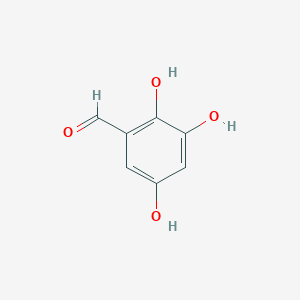
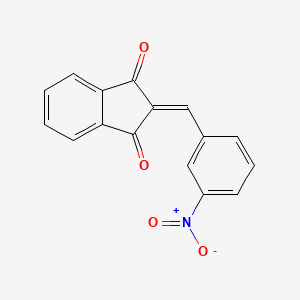
![Tert-butyl N-[4-(4-aminophenyl)butyl]carbamate](/img/structure/B3056790.png)
